alpha-D-galactofuranose
Description
Significance of D-Galactofuranose as a Unique Monosaccharide in Microbial Contexts
D-Galactofuranose (Galf) is a monosaccharide that, while absent in mammals, is a crucial component in the glycoconjugates of a wide array of pathogenic microorganisms, including bacteria, fungi, and protozoa. ebi.ac.ukbiorxiv.orgnih.gov This restricted distribution makes the biosynthetic pathways of Galf-containing molecules attractive targets for the development of novel antimicrobial agents. ebi.ac.uk
In many pathogenic bacteria, Galf is found in complex glycoconjugates that are essential constituents of their cell walls. nih.gov For example, it is a key component of the lipopolysaccharide (LPS) in some Klebsiella species. nih.gov Similarly, in fungi such as Aspergillus fumigatus, a major cause of fungal infections in immunocompromised individuals, Galf is an integral part of cell wall glycans. nih.govresearchgate.net The presence of Galf in these structures is often directly linked to the virulence of the pathogen. nih.gov Deletion of the gene responsible for the production of UDP-galactopyranose mutase, an enzyme essential for Galf biosynthesis, has been shown to reduce virulence, cause defects in cell morphology, and increase the susceptibility of fungi like Aspergillus to antifungal agents. researchgate.netasm.org
The biological importance of Galf extends to its role in the structural integrity and function of the microbial cell surface. In Aspergillus nidulans, the absence of Galf leads to abnormal wall architecture, growth and sporulation defects, and altered cell surface properties. asm.org Research has demonstrated that Galf-containing glycans can be highly immunogenic, meaning they can elicit a strong immune response in a host. biorxiv.org This property further highlights their importance in the host-pathogen interaction.
Role of α-D-Galactofuranose Anomeric Configuration in Glycosyl Donor Molecules
The transfer of monosaccharides to growing glycan chains is a fundamental process in glycobiology, mediated by enzymes called glycosyltransferases. These enzymes utilize activated sugar donors, typically nucleotide sugars, to carry out their function. In the case of galactofuranose, the donor molecule is UDP-α-D-galactofuranose (UDP-Galf). evitachem.comoup.com
The anomeric configuration refers to the stereochemistry at the anomeric carbon, the carbon atom that is part of the hemiacetal group. In UDP-α-D-galactofuranose, the "α" designation indicates a specific spatial arrangement at this carbon. evitachem.comnih.govebi.ac.uk This configuration is crucial for its role as a glycosyl donor. evitachem.com Glycosyltransferases recognize the specific structure of the donor molecule, including its anomeric configuration, to ensure the correct assembly of complex carbohydrates. evitachem.com
The synthesis of UDP-Galf itself is a critical step. It is formed from UDP-galactopyranose through the action of the enzyme UDP-galactopyranose mutase. researchgate.netasm.orgoup.com The resulting UDP-α-D-galactofuranose then serves as the substrate for various galactofuranosyltransferases, which catalyze the transfer of the galactofuranosyl moiety to an acceptor molecule, forming either α- or β-glycosidic linkages. evitachem.comoup.combeilstein-journals.org For instance, the enzyme GfsA in Aspergillus fumigatus is a UDP-α-D-galactofuranose:β-D-galactofuranoside β1,5-galactofuranosyltransferase, which uses UDP-α-D-Galf as the donor to create β-linkages in the galactomannan (B225805) side chain. oup.com The mechanism for the incorporation of α-linked Galf is thought to be different, but likely still involves UDP-α-D-Galf as the donor. beilstein-journals.org
The precise control of the anomeric configuration in both the donor molecule and the resulting glycosidic linkage is essential for the proper structure and function of the final glycoconjugate. This has spurred significant interest in the chemical and enzymatic synthesis of α-D-galactofuranose-containing molecules for glycobiological studies. ebi.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVWPBAENSWJCB-TVIMKVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36468-82-3 | |
| Record name | alpha-D-Galactofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036468823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-D-Galactofuranose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DK6V668TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Occurrence and Distribution of D Galactofuranose Residues
Diverse Microbial Phyla Hosting D-Galactofuranose-Containing Glycans
The distribution of D-galactofuranose spans across prokaryotic and eukaryotic microorganisms, as well as some other life forms, highlighting its diverse biological roles.
In bacteria, D-galactofuranose is a component of various cell surface polysaccharides, including lipopolysaccharides (LPS) and capsule polysaccharides. nih.govnih.gov
Mycobacterium tuberculosis : In this significant human pathogen, β-D-galactofuranose is a key constituent of the arabinogalactan (B145846) layer, which serves as a linker between the peptidoglycan and the outer mycolic acid layer of the cell wall. rsc.orgnih.gov
Escherichia coli : Certain strains of E. coli incorporate D-galactofuranose into their O antigen, a component of the lipopolysaccharide. rsc.orgnih.gov
Klebsiella pneumoniae : In serotype O1, the lipopolysaccharide O antigen features a D-galactan I backbone composed of repeating units of [→3)-β-D-Galf-(1→3)-α-D-Galp-(1→]. nih.govasm.org The enzyme UDP-galactopyranose mutase, encoded by the rfbDKPO1 gene, is responsible for synthesizing the UDP-Galf precursor required for this structure. nih.gov
Streptococcus pneumoniae : While less common than in other bacteria, some studies suggest the presence of galactofuranose in specific capsular polysaccharides of S. pneumoniae.
Clostridium thermocellum : Research on this cellulolytic bacterium indicates the presence of galactofuranose in its cell wall glycans.
Bacteroides cellulosolvens : This anaerobic bacterium also features D-galactofuranose in its complex carbohydrate structures.
Bifidobacterium infantis : Certain strains of this gut commensal bacterium have been found to produce exopolysaccharides containing galactofuranose.
Campylobacter jejuni : The UDP-N-acetylgalactosamine mutase in this bacterium can convert the substrate into its furanose form, suggesting a pathway for incorporating furanose sugars. rsc.org
Salmonella typhimurium : D-galactofuranose is a component of the T1 antigen, a part of the cell wall lipopolysaccharide in T1 strains. nih.govnih.govnih.gov Studies have shown that the pyranose-to-furanose conversion likely occurs at the level of UDP-D-galactose. nih.govnih.gov
Table 1: Presence of D-Galactofuranose in Prokaryotic Organisms
| Organism | Location of D-Galactofuranose |
|---|---|
| Mycobacterium tuberculosis | Arabinogalactan layer of the cell wall rsc.orgnih.gov |
| Escherichia coli | O antigen of lipopolysaccharide rsc.orgnih.gov |
| Klebsiella pneumoniae | O antigen of lipopolysaccharide (D-galactan I) nih.govasm.org |
| Streptococcus pneumoniae | Capsular polysaccharides (in some strains) |
| Clostridium thermocellum | Cell wall glycans |
| Bacteroides cellulosolvens | Complex carbohydrate structures |
| Bifidobacterium infantis | Exopolysaccharides (in some strains) |
| Campylobacter jejuni | Implied presence through enzyme activity rsc.org |
| Salmonella typhimurium | T1 antigen of lipopolysaccharide nih.govnih.govnih.gov |
D-galactofuranose is a prominent feature in the cell walls and secreted glycoconjugates of many fungi and protozoa, often contributing to their structural integrity and interaction with the host. oup.comresearchgate.net
In fungi, D-galactofuranose is a crucial component of galactomannan (B225805) and other glycoconjugates, and its absence can lead to morphological defects and reduced virulence. researchgate.nettandfonline.com
Aspergillus spp. : In species like Aspergillus fumigatus and Aspergillus oryzae, D-galactofuranose is found in galactomannan, a major cell wall polysaccharide. nih.govfrontiersin.orgnih.gov It is also present in N-glycans and glycosphingolipids. oup.com The deletion of the ugmA gene, which encodes UDP-galactopyranose mutase, impairs mycelial growth, highlighting the importance of Galf-containing glycans for cell wall integrity. nih.govfrontiersin.org
Cryptococcus neoformans : This pathogenic yeast possesses a polysaccharide capsule containing galactoxylomannan (GXM), where a small fraction of the galactose is in the furanose form. tandfonline.comnih.goveinsteinmed.edu Galf residues have been found linked to the O-2 and O-3 positions of the α-(1→6)-linked galactopyranose backbone of galactoxylomannogalactan. mdpi.comoup.com However, it has been shown that Galf is not essential for the growth or virulence of C. neoformans. tandfonline.com
Paracoccidioides brasiliensis : The major diagnostic antigen, a 43 kDa glycoprotein (B1211001) (gp43), contains an N-linked oligosaccharide with a terminal β-D-galactofuranose unit. nih.gov This fungus also has glycolipid antigens with terminal galactofuranose residues that are immunodominant. researchgate.net
Histoplasma capsulatum : D-galactofuranose has been identified in glycoinositolphospholipids from the yeast phase of this dimorphic fungus. oup.comtandfonline.com
Penicillium charlesii : This fungus produces an extracellular polysaccharide called galactocarolose, which is composed of D-galactofuranose residues. rsc.org
Penicillium varians : Like other Penicillium species, it is known to synthesize galactofuranose-containing polysaccharides.
Aspergillus oryzae : This fungus, used in food fermentation, has been confirmed to possess galactofuranose antigens, specifically in fungal-type galactomannan within its cell wall. nih.govfrontiersin.orgnih.gov
Trichophyton mentagrophytes and Trichophyton rubrum : These dermatophytes have single galactofuranose residues attached to their fungal mannan (B1593421). mdpi.com
Table 2: Presence of D-Galactofuranose in Fungi
| Organism | Location of D-Galactofuranose |
|---|---|
| Aspergillus spp. | Galactomannan, N-glycans, glycosphingolipids oup.comnih.govfrontiersin.orgnih.gov |
| Cryptococcus neoformans | Galactoxylomannan in the capsule tandfonline.comnih.goveinsteinmed.edu |
| Paracoccidioides brasiliensis | N-linked oligosaccharides of glycoproteins, glycolipid antigens nih.govresearchgate.net |
| Histoplasma capsulatum | Glycoinositolphospholipids oup.comtandfonline.com |
| Penicillium charlesii | Extracellular galactocarolose rsc.org |
| Penicillium varians | Galactofuranose-containing polysaccharides |
| Aspergillus oryzae | Fungal-type galactomannan in the cell wall nih.govfrontiersin.orgnih.gov |
| Trichophyton mentagrophytes | Attached to fungal mannan mdpi.com |
| Trichophyton rubrum | Attached to fungal mannan mdpi.com |
In several protozoan parasites, D-galactofuranose is a component of cell surface glycoconjugates that are important for the parasite's life cycle and interaction with its host. oup.comresearchgate.net
Leishmania spp. : In Leishmania major, the lipophosphoglycan (LPG) that covers the surface of the parasite contains an internal Galfβ1-3Man moiety in its glycan core. researchgate.net
Trypanosoma cruzi : The causative agent of Chagas disease, T. cruzi, has D-galactofuranose in its lipopeptidophosphoglycan (LPPG) and in the mucins of some strains. researchgate.netmdpi.comnih.gov The presence of β-D-galactofuranose is particularly noted in the epimastigote (insect) stage of the parasite. mdpi.com
Crithidia fasciculata and Crithidia harmonosa : These monogenetic trypanosomatids have N-linked, high-mannose-type oligosaccharides containing β-linked D-galactofuranose residues. oup.comnih.gov C. fasciculata also possesses a lipoarabinogalactan with a D-arabino-D-galactan component.
Herpetomonas samuelpessoai : This trypanosomatid also features D-galactofuranose in its N-linked oligosaccharides. oup.com
Endotrypanum schaudinni : This digenetic parasite contains D-galactofuranose in its N-linked, high-mannose-type oligosaccharides. oup.com
Table 3: Presence of D-Galactofuranose in Protozoa
| Organism | Location of D-Galactofuranose |
|---|---|
| Leishmania spp. | Lipophosphoglycan (LPG) researchgate.net |
| Trypanosoma cruzi | Lipopeptidophosphoglycan (LPPG), mucins researchgate.netmdpi.comnih.gov |
| Crithidia fasciculata | N-linked oligosaccharides, lipoarabinogalactan oup.comnih.gov |
| Crithidia harmonosa | N-linked oligosaccharides oup.comnih.gov |
| Herpetomonas samuelpessoai | N-linked oligosaccharides oup.com |
| Endotrypanum schaudinni | N-linked oligosaccharides oup.com |
The occurrence of D-galactofuranose is not limited to microbes. It has also been identified in other domains of life, although its distribution is more restricted.
Archaea : Galactofuranose has been found in the glycans of some archaeal species, indicating its ancient evolutionary origins. nih.gov
Select Plants : While generally absent in higher plants, some lower plants and algae contain galactofuranose-containing polysaccharides. nih.gov
Starfish : Certain marine invertebrates, such as starfish, have been reported to possess glycans with D-galactofuranose.
Sponges : Similar to starfish, some sponge species have been found to contain galactofuranose in their complex carbohydrates.
Green Algae : Some species of green algae are known to produce polysaccharides that include D-galactofuranose residues.
Eukaryotic Microorganisms
Fungi (e.g., Aspergillus spp., Cryptococcus neoformans, Paracoccidioides brasiliensis, Histoplasma capsulatum, Penicillium charlesii, Penicillium varians, Aspergillus oryzae, Trichophyton mentagrophytes, Trichophyton rubrum)
Evolutionary and Biological Significance of D-Galactofuranose Absence in Mammalian Systems
The complete absence of D-galactofuranose in mammals is a crucial biological distinction with significant evolutionary and immunological implications. rsc.orgresearchgate.netnih.gov This absence makes Galf-containing structures on invading pathogens potent targets for the mammalian immune system. tandfonline.comnih.gov
The enzymes required for the synthesis of UDP-galactofuranose, the donor substrate for galactofuranosyltransferases, are not present in mammals. tandfonline.comresearchgate.net Consequently, glycoconjugates containing D-galactofuranose are recognized as foreign molecules, or pathogen-associated molecular patterns (PAMPs), by the host's immune system. nih.gov This recognition can trigger a robust immune response, involving the production of antibodies against Galf epitopes. scielo.br For instance, the galactomannan of Aspergillus fumigatus, which is rich in D-galactofuranose, is highly antigenic in humans. nih.govnih.gov Similarly, terminal β-D-galactofuranose epitopes on Trypanosoma cruzi glycoproteins are recognized by antibodies that can inhibit the parasite's entry into host cells. scielo.br
From an evolutionary perspective, the retention of Galf biosynthetic pathways in numerous pathogenic microorganisms suggests a selective advantage, possibly related to structural integrity or evasion of certain host immune mechanisms. oup.com Conversely, the absence of this sugar in mammals provides a clear demarcation between self and non-self, allowing for the specific targeting of a wide range of pathogens. This dichotomy has made the enzymes of the galactofuranose biosynthetic pathway attractive targets for the development of novel antimicrobial drugs, as inhibitors of these enzymes would be expected to have high specificity for the pathogen with minimal effects on the mammalian host. rsc.orgnih.gov
Biosynthesis and Enzymatic Interconversions of α D Galactofuranose Precursors
Biosynthesis of UDP-α-D-Galactofuranose (UDP-Galf) as the Essential Glycosyl Donor
Uridine diphosphate-α-D-galactofuranose (UDP-Galf) is the activated sugar donor required for the incorporation of galactofuranose (Galf) into various glycoconjugates in a wide range of organisms, including many pathogenic bacteria, fungi, and protozoa. researchgate.netresearchgate.netresearchgate.netasm.orgkiesslinglab.com Since Galf is absent in mammals, the biosynthetic pathway leading to UDP-Galf is a significant target for the development of novel antimicrobial agents. kiesslinglab.comnih.govresearchgate.netresearchgate.net
The biosynthesis of UDP-Galf begins with the common precursor, UDP-galactopyranose (UDP-Galp). researchgate.netresearchgate.net In the Leloir pathway, galactose is first phosphorylated to galactose-1-phosphate by galactokinase. researchgate.net Subsequently, galactose-1-phosphate uridyltransferase catalyzes the formation of UDP-galactose from galactose-1-phosphate and UDP-glucose. researchgate.net Alternatively, the Isselbacher pathway allows for the direct conversion of galactose to UDP-galactose by UDP-sugar pyrophosphorylase. researchgate.net
The crucial and final step in the formation of the essential glycosyl donor is the conversion of UDP-Galp to UDP-Galf. researchgate.netresearchgate.netnih.gov This unique reaction involves the contraction of the six-membered pyranose ring of galactose into a five-membered furanose ring. researchgate.netresearchgate.netnih.gov This isomerization is catalyzed by the enzyme UDP-galactopyranose mutase (UGM). researchgate.netresearchgate.netasm.orgnih.govnih.gov The reaction is reversible, with the equilibrium favoring the thermodynamically more stable UDP-Galp. researchgate.net First identified in Escherichia coli, the gene encoding UGM, designated glf, is often located within gene clusters responsible for the biosynthesis of cell surface polysaccharides. asm.orgnih.gov
Once synthesized in the cytosol, UDP-Galf must be transported into the lumen of the Golgi apparatus or other relevant cellular compartments where galactosyltransferases are located. researchgate.net This transport is mediated by specific nucleotide sugar transporters (NSTs), which often function as antiporters, exchanging UDP-Galf for UMP. researchgate.net Inside the Golgi, galactofuranosyltransferases (GalfTs) utilize UDP-Galf to transfer Galf residues onto various acceptor molecules, leading to the formation of Galf-containing glycans. researchgate.netresearchgate.net
Enzymatic Catalysis by UDP-Galactopyranose Mutase (UGM)
UDP-galactopyranose mutase (UGM, EC 5.4.99.9) is a flavoenzyme that catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). researchgate.netnih.govplos.orgproteopedia.orgmst.edu This enzymatic reaction is the sole source of the furanose form of galactose required for the biosynthesis of essential cell wall components in many pathogenic microorganisms, including Mycobacterium tuberculosis and Trypanosoma cruzi. researchgate.netresearchgate.net The absence of UGM and Galf in humans makes this enzyme a prime target for antimicrobial drug development. nih.govplos.org
The reaction catalyzed by UGM is a non-redox process, yet it intriguingly requires the flavin adenine (B156593) dinucleotide (FAD) cofactor to be in its reduced state (FADH⁻) for activity. researchgate.netplos.orgproteopedia.org The equilibrium of the reaction heavily favors UDP-Galp, with a reported ratio of approximately 11:1. researchgate.net
Molecular Mechanism of Pyranose-Furanose Ring Contraction
The molecular mechanism of the pyranose-to-furanose ring contraction catalyzed by UGM is complex and has been the subject of extensive research. The currently accepted mechanism involves several key steps initiated by the reduced flavin cofactor. nih.govplos.orgacs.org
Nucleophilic Attack by FAD: The reaction begins with a nucleophilic attack by the N5 atom of the reduced FAD cofactor on the anomeric carbon (C1) of the galactose moiety of UDP-Galp. plos.orgproteopedia.orgacs.org This attack leads to the displacement of UDP and the formation of a covalent flavin-galactose adduct. plos.orgacs.org
Iminium Ion Formation: The formation of the covalent adduct proceeds through an iminium ion intermediate. plos.orgproteopedia.org
Ring Opening: The covalent attachment to the flavin facilitates the opening of the pyranose ring. nih.govplos.org Quantum mechanics/molecular mechanics (QM/MM) calculations suggest that the O4 of the FAD accepts a proton from the N5 of FAD and donates it to the O5 of the galactopyranose ring, which aids in the ring-opening process. acs.org This results in a linearized sugar-flavin intermediate.
UDP Reattachment and Product Release: Finally, the glycosidic bond with UDP is reformed, leading to the release of the final product, UDP-Galf. plos.org
Positional isotope exchange experiments have confirmed that the mechanism involves the cleavage of the anomeric C1-O bond and the release of UDP. rsc.org
Structural Biology and Active Site Characterization of UGM Homologs
The first crystal structure of UGM was determined for the enzyme from E. coli. researchgate.netrsc.org UGM enzymes possess a novel three-dimensional fold that is conserved across different species. nih.gov They are typically composed of three domains. researchgate.net The FAD cofactor is non-covalently bound in a cleft located in domain 1, with the re face of the isoalloxazine ring exposed to the active site. acs.org
The active site is a cleft lined with conserved residues that are crucial for substrate binding and catalysis. researchgate.netacs.org An electrostatic plot of the protein surface reveals a positively charged patch, which is identified as the binding site for the negatively charged UDP-Galp substrate. researchgate.netresearchgate.net Key residues involved in binding include those that interact with the uracil (B121893) base, the phosphate (B84403) groups, and the galactose moiety of the substrate. rsc.org For example, in E. coli UGM, residues such as Trp156, Arg247, Arg276, and several tyrosine residues are implicated in substrate binding. rsc.org
Site-directed mutagenesis studies have been instrumental in identifying critical active site residues. researchgate.netacs.org For instance, in Mycobacterium tuberculosis UGM, two conserved residues, W166 and R261, are proposed to regulate the closure of the active site and control the productive binding of the substrate. usask.ca
Role of Flavin Adenine Dinucleotide (FAD) Cofactor in UGM Activity
The reduced flavin does not act as a typical redox agent but rather functions as a nucleophile and a covalent catalyst. nih.govplos.orgacs.org The N5 atom of the reduced isoalloxazine ring attacks the anomeric carbon of the substrate, initiating the catalytic cycle. plos.orgacs.org This nucleophilic role for a reduced flavin is a novel function in enzyme catalysis. kiesslinglab.com
The reduction of the FAD cofactor induces a significant conformational change in the enzyme. The planar isoalloxazine ring of oxidized FAD adopts a bent "butterfly" conformation upon reduction. proteopedia.orgkiesslinglab.com This change primes the enzyme for catalysis and increases its activity. proteopedia.org The substrate, UDP-Galp, binds preferentially to the reduced form of the enzyme. plos.orgacs.org
Studies using FAD analogs have provided further insight into the flavin's role. UGM reconstituted with 1-deaza-FAD, which can participate in one- or two-electron processes, retains activity. rsc.orgnih.gov However, reconstitution with 5-deaza-FAD, which is restricted to two-electron transfers, results in an inactive enzyme. rsc.orgnih.gov This finding supports a mechanism that may involve single-electron transfer steps, leading to proposals of a radical-based mechanism as an alternative or complementary view to the nucleophilic attack model. researchgate.netnih.gov In this alternative model, an electron is transferred from FADH⁻ to an oxocarbenium ion intermediate, forming a flavin and a sugar radical, which then recombine. plos.orgnih.gov However, evidence for a flavin-galactose adduct strongly supports the role of the flavin as a nucleophile. plos.org
Galactofuranosyltransferases (GalfTs) and Their Anomeric Specificity
Galactofuranosyltransferases (GalfTs) are a class of glycosyltransferases (GTs) that catalyze the transfer of a galactofuranose (Galf) residue from the activated donor, UDP-α-D-galactofuranose, to an acceptor molecule. researchgate.netresearchgate.netoup.com These enzymes are essential for the biosynthesis of Galf-containing glycans, which are critical components of the cell walls of many pathogenic organisms, such as Mycobacterium tuberculosis and Aspergillus fumigatus. researchgate.netoup.comacs.org
GalfTs belong to various GT families and exhibit specificity for both the donor substrate (UDP-Galf) and the acceptor substrate, which can be a growing polysaccharide chain or a lipid-linked intermediate. oup.comacs.org They are responsible for creating specific glycosidic linkages, such as β-(1→5) and β-(1→6) linkages, which are common in mycobacterial galactan. oup.comacs.org For example, the enzyme GlfT2 from M. tuberculosis is a bifunctional enzyme capable of forming both of these linkages in an alternating fashion within a single active site. oup.comacs.org In contrast, the GfsA enzyme from Aspergillus fumigatus is a β1,5-galactofuranosyltransferase, specifically transferring Galf to the 5-hydroxyl group of a terminal β-Galf residue. oup.comoup.com
The activity of many GalfTs, such as GfsA, requires a divalent cation, typically manganese (Mn²⁺), for maximal activity. oup.comoup.com
Mechanistic Studies of Glycosyl Transfer (e.g., Inverting vs. Retaining Mechanisms)
Glycosyltransferases, including GalfTs, catalyze the formation of glycosidic bonds with either inversion or retention of the stereochemistry at the anomeric carbon of the donor sugar. nih.gov
Inverting Glycosyltransferases: Inverting GTs are generally understood to follow a single-displacement, Sₙ2-like mechanism. nih.gov This involves a direct nucleophilic attack by the acceptor's hydroxyl group on the anomeric carbon of the UDP-Galf donor. nih.gov The reaction is facilitated by a catalytic base in the active site, which deprotonates the acceptor nucleophile, and results in the inversion of the anomeric configuration. nih.gov GlfT2 from M. tuberculosis is an example of an inverting glycosyltransferase. acs.orgrsc.org The reaction proceeds through an oxocarbenium ion-like transition state. rsc.orgresearchgate.net
Retaining Glycosyltransferases: The mechanism for retaining GTs is more debated. nih.govbiotech-spain.com Two primary mechanisms have been proposed:
Double-Displacement Mechanism: This mechanism, analogous to that of retaining glycoside hydrolases, involves two sequential Sₙ2 reactions. nih.govbiotech-spain.com In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon, displacing UDP and forming a covalent glycosyl-enzyme intermediate. biotech-spain.comresearchgate.net In the second step, the acceptor hydroxyl group, activated by a general base, attacks the anomeric carbon of this intermediate, displacing the enzymatic nucleophile and resulting in a net retention of stereochemistry. researchgate.net This requires two catalytic residues, a nucleophile and an acid/base, positioned on either side of the sugar. researchgate.net
Sₙi-like (Internal Return) Mechanism: This is a single-displacement mechanism that results in retention of configuration. nih.govbiotech-spain.com In this model, the acceptor nucleophile attacks the anomeric carbon from the same face as the departing UDP leaving group. nih.gov The leaving group itself may act as the catalytic base, abstracting the proton from the attacking nucleophile as it departs. acs.org This mechanism is favored for many retaining GTs where a suitably positioned catalytic nucleophile has not been identified in their crystal structures. nih.govbiotech-spain.com
For GalfTs, the specific mechanism depends on the enzyme family. For example, GlfT2 is an inverting enzyme. acs.org Detailed structural and mechanistic studies, such as those performed on α1,3-galactosyltransferase (a retaining GT), provide experimental support for a substrate-assisted Sₙi-type mechanism, which may be common for many retaining GTs. biotech-spain.com
Substrate Recognition and Linkage Specificity of GalfTs
Galactofuranosyltransferases (GalfTs) are a class of enzymes responsible for the transfer of a galactofuranose (Galf) residue from a donor substrate, typically UDP-α-D-galactofuranose (UDP-Galf), to an acceptor molecule. nih.govoup.com The ability of these enzymes to recognize specific acceptor substrates and to form precise glycosidic linkages is fundamental to the assembly of functional Galf-containing glycans.
The recognition of acceptor substrates by GalfTs is a highly specific process. For instance, the mycobacterial galactofuranosyltransferase GlfT2 has been shown to act on a range of synthetic acceptors, demonstrating a preference for longer trisaccharide substrates over disaccharides. mdpi.com Specifically, acceptors with a β-(1,6)-Galf linkage at the non-reducing end have been identified as better substrates than those with a terminal β-(1,5)-Galf linkage for GlfT2. nih.gov Interestingly, even a single lipid-linked galactofuranose residue can serve as a substrate for GlfT2, leading to the formation of full-length galactan polymers. nih.gov The length of the lipid chain of the acceptor has also been found to be a critical factor for the activity of GlfT2. nih.gov In contrast, the fungal galactofuranosyltransferase GfsA from Aspergillus fumigatus specifically recognizes the 5'-OH of a β-galactofuranoside substrate. nih.gov The active center of GfsA forms a groove structure that accommodates the acceptor and is highly conserved among Pezizomycotina fungi. oup.comresearchgate.net
The linkage specificity of GalfTs is a defining characteristic of these enzymes. GfsA, for example, is highly specific for the formation of β-(1→5) linkages. nih.govoup.com Conversely, GlfT2 from Mycobacterium tuberculosis is a bifunctional enzyme that alternately catalyzes the formation of both β-(1→5) and β-(1→6) linkages, a crucial step in the synthesis of the galactan core of the mycobacterial cell wall. nih.govoup.comresearchgate.net This alternating specificity is thought to be controlled by the positioning of the terminal Galf residue of the growing acceptor chain within the single active site of the enzyme. mdpi.comacs.org The binding of an acceptor with a terminal β-D-Galf-(1→6)–β-D-Galf-(1→5) linkage orients the 6'-OH for the next Galf addition, while an acceptor ending in β-D-Galf-(1→5)–β-D-Galf-(1→6) positions the 5'-OH for reaction. nih.gov
Characterization of Key GalfT Families (e.g., GfsA, GlfT2)
The study of specific GalfT families, such as those represented by GfsA and GlfT2, has provided significant insights into the diversity of these enzymes.
GfsA is a galactofuranosyltransferase found in filamentous fungi like Aspergillus nidulans and A. fumigatus. nih.govmdpi.comnih.gov It is a type-II membrane protein located in the Golgi apparatus and plays a role in the biosynthesis of O-glycans. oup.comnih.gov GfsA from A. fumigatus (AfGfsA) has been characterized as a UDP-D-Galf:β-D-galactofuranoside β1,5-galactofuranosyltransferase, meaning it specifically transfers a Galf residue to the C-5 position of a β-Galf residue. oup.com This enzyme requires a divalent manganese cation for its activity and uses UDP-Galf as the sugar donor. nih.gov Structurally, GfsA exists as a dimer and possesses a typical GT-A fold along with a unique domain formed by its N and C termini. nih.govoup.com It has no significant amino acid sequence similarity to other known galactofuranosyltransferases, suggesting a distinct enzymatic mechanism. oup.com
GlfT2 , found in Mycobacterium tuberculosis, is a key enzyme in the polymerization of the galactan core of the arabinogalactan (B145846) complex, an essential component of the mycobacterial cell wall. nih.govoup.comuniprot.org Unlike the highly specific GfsA, GlfT2 is a bifunctional enzyme that catalyzes the formation of alternating β-(1→5) and β-(1→6) glycosidic linkages. nih.govoup.com This process is processive, with the enzyme adding approximately 30-35 Galf units per cycle. nih.gov Structurally, GlfT2 is a homotetramer with a C4-symmetric arrangement, creating a central pore where the growing glycan chain is likely situated. nih.govresearchgate.net Each protomer consists of multiple domains, including a central GT-A domain. nih.govresearchgate.net
The following table summarizes the key characteristics of GfsA and GlfT2:
| Feature | GfsA | GlfT2 |
|---|---|---|
| Organism | Aspergillus species (e.g., A. fumigatus, A. nidulans) nih.govnih.gov | Mycobacterium tuberculosis nih.govoup.com |
| Function | Biosynthesis of β-(1→5)-galactofuranosyl oligosaccharides in fungal cell walls. nih.govresearchgate.net | Polymerization of the galactan core of the mycobacterial cell wall. nih.govoup.com |
| Linkage Specificity | β-(1→5) nih.govoup.com | Alternating β-(1→5) and β-(1→6) nih.govoup.com |
| Structure | Dimer nih.gov | Tetramer nih.govnih.gov |
| Catalytic Fold | GT-A nih.gov | GT-A nih.gov |
| Donor Substrate | UDP-α-D-galactofuranose oup.com | UDP-α-D-galactofuranose nih.gov |
Elucidation of α-D-Galf Transferase Mechanisms
The catalytic mechanisms of α-D-galactofuranosyltransferases involve the transfer of a Galf residue from a UDP-Galf donor to an acceptor substrate. These enzymes typically follow an inverting mechanism, where the anomeric configuration of the transferred sugar is inverted from α in the donor to β in the product. nih.govmdpi.com
For GfsA , structural and functional studies have revealed key residues involved in catalysis. nih.gov Histidine 380 (H380) is proposed to act as an acid catalyst, donating a proton to the phosphate group of UDP-Galf. nih.gov This facilitates the departure of the UDP leaving group. The enzyme utilizes a Mn2+ ion, which is coordinated in the active site and is crucial for activity. nih.govresearchgate.net The binding of the acceptor substrate is tightly controlled, ensuring the specific transfer to the 5'-OH of the terminal β-galactofuranosyl residue. nih.gov
The mechanism of GlfT2 is more complex due to its bifunctionality. It is believed that a single active site is responsible for catalyzing both the β-(1→5) and β-(1→6) linkages. acs.orgnih.gov The positioning of the growing galactan chain within this active site dictates which linkage is formed. acs.org Models suggest that the acceptor substrate can adopt different conformations, presenting either the 5'-OH or the 6'-OH to the catalytic residues for glycosylation. nih.gov The enzyme operates in a processive manner, meaning the growing glycan chain remains bound to the enzyme through multiple rounds of Galf addition. acs.org The translocation of the growing chain within the active site between each addition is a critical aspect of its catalytic cycle. researchgate.net
Enzymatic Hydrolysis and Catabolism of D-Galactofuranose-Containing Glycans
The breakdown of D-galactofuranose-containing glycans is carried out by a class of enzymes known as galactofuranosidases (Galf-ases). dntb.gov.uanih.gov These enzymes are of significant interest because their substrates, Galf-containing polysaccharides, are found in various pathogens but are absent in mammals, making them potential targets for antimicrobial drugs. biorxiv.orgresearchgate.net The enzymatic degradation of these glycans is a crucial area of study for understanding the biology of these organisms and for developing novel therapeutic strategies. biorxiv.org
Identification and Functional Analysis of Galactofuranosidases
Galactofuranosidases are hydrolases that specifically cleave β-D-galactofuranosidic linkages. The first exo-β-D-galactofuranosidase was isolated from Penicillium fellutanum in 1977. nih.gov Since then, these enzymes have been identified and characterized from a variety of microorganisms, including fungi and bacteria. nih.govresearchmap.jp
In Aspergillus niger, a galactofuranosidase encoded by the xynD gene has been identified and characterized. biorxiv.org This enzyme, belonging to the glycoside hydrolase family 43 (GH43), demonstrates maximum activity at pH 5 and 25°C and is specific for β-D-galactofuranosides. biorxiv.org In Aspergillus nidulans, two Galf-specific galactofuranosidase genes, gfgA and gfgB, have been identified. nih.gov The recombinant proteins from these genes exhibit exo-type Galf-ase activity, hydrolyzing both β-(1,5) and β-(1,6) linkages, with GfgA showing a preference for β-(1,6)-linked oligosaccharides. nih.gov In contrast, the single ortholog found in Aspergillus fumigatus, Afu2g14520, displays dual activity, with higher activity towards α-L-arabinofuranosides than β-D-galactofuranosides. nih.gov
A novel Galf-specific hydrolase was also identified in a Streptomyces species. researchmap.jp This enzyme, encoded by ORF1110, has an optimum pH of 5.5 and can release galactose from the galactomannan (B225805) of A. fumigatus. researchmap.jp
The following table provides a summary of some characterized galactofuranosidases:
| Enzyme (Gene) | Organism | Glycoside Hydrolase Family | Optimal pH | Substrate Specificity | Reference |
|---|---|---|---|---|---|
| GfgA (AN2395) | Aspergillus nidulans | Not specified | Not specified | Exo-β-D-galactofuranosidase, hydrolyzes β-(1,5) and β-(1,6) linkages (prefers β-(1,6)) | nih.gov |
| GfgB (AN3200) | Aspergillus nidulans | Not specified | Not specified | Exo-β-D-galactofuranosidase, hydrolyzes β-(1,5) and β-(1,6) linkages | nih.gov |
| Afu2g14520 | Aspergillus fumigatus | Not specified | Not specified | Dual activity: β-D-galactofuranosidase and α-L-arabinofuranosidase (prefers α-L-arabinofuranosidase) | nih.gov |
| XynD | Aspergillus niger | GH43 | 5 | β-D-galactofuranosidase | biorxiv.org |
| ORF1110 | Streptomyces sp. | Not specified | 5.5 | Galf-specific hydrolase | researchmap.jp |
These findings highlight the diversity of galactofuranosidases in terms of their specificity and potential roles in the degradation of Galf-containing glycans in different organisms.
Structural Integration and Biological Roles of α D Galactofuranose in Microbial Glycoconjugates
D-Galactofuranose as a Constituent of Complex Polysaccharides and Glycolipids
D-Galactofuranose (D-Galf) is a key building block in a variety of complex polysaccharides and glycolipids that are crucial for the structure and function of microbial cell walls. researchgate.netresearchgate.netnih.gov These molecules play roles in cell integrity, interaction with the environment, and pathogenicity. researchgate.netasm.org
Galactomannans are major polysaccharides in the cell walls of fungi, particularly in species of Aspergillus. asm.orgnih.govfrontiersin.org These polymers consist of a mannan (B1593421) backbone decorated with galactose side chains. oup.commdpi.com In Aspergillus fumigatus, the galactomannan (B225805) structure includes a linear mannan core of α-1,2-linked mannotetraose (B12350835) units connected by α-1,6-linkages. frontiersin.orgmdpi.com This mannan core is substituted with side chains of galactofuranose. mdpi.com
While β-linked galactofuranose is more common in these side chains, forming β-(1->5)- and β-(1->6)-galactofuranosyl chains, the presence of α-D-galactofuranose has also been reported in specific contexts. asm.orgmdpi.comtandfonline.com For instance, studies on Aspergillus niger α-D-glucosidase revealed the presence of α-D-galactofuranosyl linkages. nih.gov The structural complexity and variability of these galactofuranose side chains are dependent on growth conditions and can include both α and β anomeric configurations. researchgate.netmdpi.com
Table 1: Linkages in Fungal Galactomannans
| Linkage Type | Monosaccharide | Location | Reference |
|---|---|---|---|
| α-1,2 | Mannose | Mannan Backbone | frontiersin.orgmdpi.com |
| α-1,6 | Mannose | Mannan Backbone | frontiersin.orgmdpi.com |
| β-1,5 | Galactofuranose | Side Chains | asm.orgmdpi.comtandfonline.com |
| β-1,6 | Galactofuranose | Side Chains | asm.orgmdpi.comtandfonline.com |
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins and polysaccharides to the cell membranes of eukaryotes. tandfonline.commdpi.comnih.gov In many protozoan parasites and fungi, D-Galf is an integral component of GPI anchors and related structures. researchgate.nettandfonline.commdpi.com
In the protozoan parasite Leishmania major, the GPI anchor of the major surface molecule, lipophosphoglycan (LPG), contains a conserved Galfβ1,3Man motif within its glycan core. oup.com While this specific example highlights a β-linkage, the broader family of GPI-related molecules across different microbes shows structural diversity that can include α-Galf residues. In Aspergillus fumigatus, a GPI-anchored polysaccharide called lipogalactomannan (LGM) is produced, which is unique in the fungal kingdom. mdpi.com The structure of LGM involves a mannan chain elongated from a GPI anchor, with galactofuranose side chains. mdpi.com While the primary linkages described are often β, the possibility of α-linkages in the diverse array of GPI structures cannot be ruled out, especially considering the presence of α-Galf in other glycoconjugates.
Arabinogalactan (B145846) is a critical structural component of the cell wall of mycobacteria, including the pathogen Mycobacterium tuberculosis. wikipedia.orgbiorxiv.orgnih.gov This complex polysaccharide is composed of two distinct domains: a galactan domain and an arabinan (B1173331) domain. biorxiv.orgsemanticscholar.org The galactan core is a linear polymer of approximately 30 galactofuranose residues with alternating β-(1->5) and β-(1->6) linkages. wikipedia.orgsemanticscholar.org However, the arabinan portion, which is attached to the galactan, contains α-linked arabinofuranose residues, specifically α-(1->3), α-(1->5), and β-(1->2) linkages. wikipedia.org
While the galactan backbone of mycobacterial arabinogalactan is characterized by β-Galf linkages, other complex polysaccharides in different microbes incorporate α-Galf. For example, some bacterial O-antigens, which are part of the lipopolysaccharide (LPS) in Gram-negative bacteria, contain α-D-galactofuranose. semanticscholar.org
Lipophosphoglycans (LPGs) are major surface molecules of Leishmania parasites and are crucial for their virulence. asm.orgfrontiersin.org As mentioned, the GPI anchor of LPG contains a Galf residue. oup.comfrontiersin.org The entire LPG molecule consists of a GPI anchor, a glycan core, a repeating phosphoglycan chain, and a terminal cap oligosaccharide. frontiersin.org
Glycosylinositolphospholipids (GIPLs) are another class of glycolipids found in protozoa and fungi. researchgate.netoup.comnih.gov In Leishmania, GIPLs share structural similarities with the LPG core, including the presence of galactofuranose. oup.comnih.gov Some GIPLs are considered to be precursors to LPG biosynthesis. researchgate.net In fungi like Aspergillus, Galf is found in glycosylinositolphosphoceramides (GIPCs), which are acidic glycosphingolipids. oup.com While many characterized linkages are β, the presence of α-D-Galf has been noted in the glycoconjugates of several pathogenic microorganisms, including fungi like Paracoccidioides brasiliensis, where Galf is present in both anomeric forms. researchgate.net
Arabinogalactans and Other Complex Cell Wall Polysaccharides
Incorporation into Glycoproteins (N-linked and O-linked Glycans)
α-D-Galactofuranose is also found in the glycan portions of glycoproteins, which are proteins modified with oligosaccharide chains. These modifications, known as N-linked and O-linked glycosylation, are critical for protein folding, stability, and function. researchgate.netresearchgate.net
In Aspergillus species, Galf residues are frequently found in both N-glycans and O-mannose glycans that modify numerous cell wall proteins and secreted enzymes. nih.gov Specifically, a single α-1,2-linked Galf residue can be present at the non-reducing terminus of N-glycans. nih.gov This terminal modification can influence the protein's interaction with its environment.
O-linked glycans in fungi can also contain galactofuranose. tandfonline.commdpi.com In Aspergillus fumigatus, O-linked oligosaccharides containing β-galactofuranose have been identified. tandfonline.com However, given the diversity of glycosylation patterns, the incorporation of α-D-galactofuranose into O-glycans in some microbial species is plausible, contributing to the structural and functional diversity of their glycoproteins. encyclopedia.pubsigmaaldrich.com
Table 2: α-D-Galactofuranose in Microbial Glycoproteins
| Glycan Type | Linkage | Location | Organism Example | Reference |
|---|---|---|---|---|
| N-linked | α-1,2 | Non-reducing terminus | Aspergillus spp. | nih.gov |
Functional Impact on Microbial Cell Wall Architecture and Integrity
The incorporation of α-D-galactofuranose and its β-anomer into various glycoconjugates has a profound impact on the architecture and integrity of the microbial cell wall. nih.govtandfonline.commdpi.com The cell wall is a dynamic structure that protects the cell from environmental stress and mediates interactions with the host. asm.orgresearchgate.net
In fungi, the absence of galactofuranose due to mutations in its biosynthetic pathway leads to significant defects. researchgate.netnih.govfrontiersin.org Mutants unable to synthesize UDP-galactofuranose, the donor substrate for galactofuranosyltransferases, exhibit reduced growth, abnormal hyphal branching, and increased sensitivity to cell wall-disrupting agents. researchgate.netnih.govresearchgate.net This indicates that Galf-containing glycans are crucial for maintaining the structural integrity of the cell wall. nih.govfrontiersin.orgresearchgate.net For example, deletion of the gene encoding UDP-galactopyranose mutase in Aspergillus oryzae and Fusarium graminearum resulted in suppressed mycelial elongation and major growth defects, highlighting the importance of Galf-containing polysaccharides for normal cell wall formation. nih.govnih.govfrontiersin.org
Phenotypic Analysis of Galactofuranose-Deficient Mutants
The targeted deletion of genes essential for the biosynthesis of α-D-galactofuranose (Galf) has been a critical tool in elucidating its biological functions across various microbial species. Mutants deficient in Galf synthesis, typically generated by deleting genes encoding UDP-galactopyranose mutase (UGM, encoded by glfA or ugmA) or the UDP-Galf transporter (encoded by glfB or ugtA), consistently exhibit a range of distinct and often severe phenotypic changes. These analyses underscore the importance of Galf-containing glycoconjugates in fundamental cellular processes, including cell wall architecture, morphogenesis, and pathogenicity. nih.govplos.orgresearchgate.net
In filamentous fungi, the absence of Galf leads to profound alterations in growth and morphology. asm.org For instance, Aspergillus fumigatus mutants lacking the glfA gene (ΔglfA) show a significant reduction in radial growth, a defect that becomes more pronounced at elevated temperatures such as 42°C. asm.org This temperature-sensitive growth defect suggests a crucial role for galactofuranose in maintaining cell wall integrity under thermal stress. asm.orgasm.org Similar growth impairments have been documented in other fungi, including Aspergillus niger, Aspergillus nidulans, Aspergillus oryzae, and Fusarium oxysporum. plos.orgnih.govnih.gov Morphologically, these mutants often display a hyperbranching phenotype, where the mycelia branch more frequently and abnormally, indicating a disruption in the normal processes of polarized growth. nih.govmdpi.com In Fusarium graminearum, deletion of the ugmA gene resulted in wide, highly branched hyphae with thickened walls. asm.org
A primary consequence of galactofuranose deficiency is compromised cell wall integrity. nih.gov This is frequently demonstrated by the increased sensitivity of mutants to cell wall-perturbing agents. For example, Aspergillus and Fusarium mutants lacking Galf are hypersensitive to compounds like Calcofluor White, which interferes with chitin (B13524) assembly, and Congo Red. plos.orgnih.govuni-muenchen.deresearchgate.net The cell walls of these mutants are often structurally compromised; in A. fumigatus, the absence of galactofuranose results in a thinner cell wall. nih.govasm.org This structural weakness is thought to contribute to the observed growth defects and increased susceptibility to osmotic stress. nih.gov In some fungi, such as A. niger, the cell attempts to compensate for the lack of Galf by overexpressing other cell wall components, like α-1,3-glucan. mdpi.comresearchgate.net
Furthermore, the inability to synthesize Galf significantly impacts fungal development and virulence. Reduced conidiation (asexual spore formation) is a common phenotype in galactofuranose-deficient mutants of A. fumigatus and F. oxysporum, which could impair dissemination. plos.orguni-muenchen.deresearchgate.net Critically, the virulence of pathogenic species is often severely attenuated. The A. fumigatus ΔglfA mutant shows reduced virulence in a mouse model of invasive aspergillosis. nih.govresearchgate.netasm.org Similarly, the F. oxysporum ΔugmA mutant completely loses its pathogenicity in cucumber plantlets, and the F. graminearum ΔugmA mutant's infection ability is restricted. plos.orgasm.org The absence of galactofuranose also leads to increased susceptibility to various antifungal drugs, including voriconazole (B182144) and the echinocandin caspofungin, highlighting the potential of the Galf biosynthetic pathway as a therapeutic target. nih.govnih.gov
In prokaryotes like Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, genes such as glf are implicated in stationary-phase survival and the biosynthesis of crucial cell wall components like galactan. researchgate.net Mutants with insertions in the glf gene have been identified in screens for stationary-phase survival defects, pointing to the importance of galactofuranose in maintaining viability over long periods. researchgate.net
The collective findings from the phenotypic analysis of these mutants across different microbial kingdoms firmly establish that α-D-galactofuranose is a vital component for maintaining cell wall integrity, directing normal morphogenesis, and enabling the full virulence of pathogenic microbes.
Table 1: Summary of Phenotypic Changes in Galactofuranose-Deficient Mutants
| Organism | Mutated Gene(s) | Key Phenotypic Consequences | References |
| Aspergillus fumigatus | glfA (UGM) | Reduced radial growth (especially at high temp.), thinner cell wall, attenuated virulence, reduced conidiation, increased drug susceptibility. | nih.govplos.orgasm.orgasm.org |
| glfB (Transporter) | Phenotypes similar to glfA deletion, absence of Galf in all carbohydrate structures. | nih.govmdpi.com | |
| Aspergillus niger | ugmA (UGM) | Slight growth reduction, hyperbranched mycelium, increased sensitivity to temperature and cell wall stressors, overexpression of α-1,3-glucan. | nih.govmdpi.comresearchgate.net |
| Aspergillus nidulans | ugmA (UGM) | Slight growth reduction, hyperbranched mycelium, increased sensitivity to temperature and cell wall stressors. | researchgate.netnih.govmdpi.com |
| Aspergillus oryzae | ugmA (UGM) | Smaller colony size (suppressed mycelial elongation), increased sensitivity to Calcofluor White. | nih.govresearchgate.net |
| Fusarium oxysporum | ugmA, ugmB (UGMs) | Reduced growth, impaired conidiation, loss of pathogenicity. Double mutant (ΔugmAΔugmB) shows more severe phenotype. | plos.orguni-muenchen.de |
| gfsB (Transferase) | Attenuated virulence with no other major visible phenotype. | plos.orguni-muenchen.de | |
| Fusarium graminearum | ugmA (UGM) | Significant defects in vegetative growth and reproduction, highly branched hyphae, loss of pathogenicity, increased sensitivity to caspofungin. | asm.orgnih.gov |
| Mycobacterium smegmatis | glf (UGM) | Implicated in stationary-phase survival defects. | researchgate.net |
Table 2: Sensitivity of Galf-Deficient Mutants to Stressors and Antifungal Agents
| Organism | Mutated Gene | Increased Sensitivity To | References |
| Aspergillus fumigatus | glfA | Voriconazole, other antifungal agents. | nih.govasm.org |
| Aspergillus niger | ugmA | Calcofluor White, high temperature. | plos.orgnih.govmdpi.com |
| Aspergillus oryzae | ugmA | Calcofluor White (10 & 30 µg/ml). | nih.gov |
| Fusarium oxysporum | ugmA | Congo Red (100 µg/ml), Calcofluor White (50 µg/ml). | uni-muenchen.de |
| Fusarium graminearum | ugmA | Caspofungin. | asm.orgnih.gov |
Advanced Methodologies for the Synthesis and Structural Characterization of α D Galactofuranose and Its Derivatives
Chemical Synthesis Strategies for α-D-Galactofuranose-Containing Molecules
The chemical synthesis of oligosaccharides and glycoconjugates containing D-galactofuranose (D-Galf) requires specialized methods for preparing galactose in its furanose form, synthesizing suitable acceptor molecules, and developing efficient glycosylation techniques to create both α- and β-D-Galf linkages. nih.govebi.ac.uk
Synthesis of UDP-α-D-Galactofuranose and Its Analogs
Uridine diphosphate-α-D-galactofuranose (UDP-Galf) is the activated sugar donor essential for the biosynthesis of galactofuranose-containing glycoconjugates in many pathogens. rsc.org Consequently, efficient chemical synthesis of UDP-Galf and its analogs is crucial for studying the enzymes involved in these biosynthetic pathways, such as galactofuranosyltransferases.
A notably reliable and efficient synthetic route to UDP-Galf involves the reaction of UMP-N-methylimidazolide with D-galactofuranose 1-phosphate. nih.gov This method has been shown to proceed rapidly and provides significantly higher yields compared to previous approaches. nih.govresearchgate.net The Bogachev procedure, utilized by Kiessling and coworkers, has proven superior for synthesizing this challenging sugar-nucleotide, offering better isolated yields and shorter reaction times than the Khorana protocol. researchgate.net
The synthesis of various UDP-Galf analogs has also been a focus of research, aimed at developing inhibitors for enzymes like UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf. rsc.orgnih.gov These analogs often feature modifications such as fluorination at different positions of the pyranose ring or replacement of the ring oxygen. rsc.orgmdpi.com For instance, UDP-phosphono-galactopyranose, a nonhydrolyzable C-glycosidic phosphonate (B1237965) analog, has been synthesized chemoenzymatically and evaluated as a UGM inhibitor. nih.gov
Development of Galactofuranosyl Donors and Acceptors for Glycosylation
The construction of galactofuranose-containing oligosaccharides hinges on the availability of suitable glycosyl donors and acceptors. nih.govacs.org A variety of D-Galf donors have been developed, with thioglycosides and trichloroacetimidates being prominent examples. conicet.gov.arresearchgate.net For instance, p-tolyl 6-O-acetyl-2-O-benzyl-3,5-O-(di-tert-butylsilanediyl)-1-thio-β-D-galactofuranoside has been synthesized and its efficacy as a glycosyl donor has been explored. conicet.gov.ar Galactofuranosyl iodides, generated in situ from precursors like per-O-tert-butyldimethylsilyl-β-D-galactofuranose, have also emerged as efficient donors for creating β-D-galactofuranosyl moieties. acs.org
The design of partially protected D-Galf derivatives to act as specific acceptors is equally critical for constructing defined linkages, such as (1→2), (1→3), (1→5), and (1→6). nih.govebi.ac.uk Researchers have developed strategies to synthesize acceptors with free hydroxyl groups at desired positions. For example, methyl galactopyranoside derivatives protected at the 2 and 6 positions have been used to study the relative reactivity of the OH-3 and OH-4 groups in glycosylation reactions. beilstein-journals.org The synthesis of benzyl (B1604629) β-D-galactofuranoside from 1,2,3,5,6-penta-O-benzoyl-α,β-D-galactofuranose provides a convenient intermediate for accessing various D-Galf-containing molecules. nih.gov
Stereoselective Formation of α- and β-D-Galf Linkages
Achieving stereocontrol in the formation of glycosidic bonds is a central challenge in carbohydrate chemistry. mdpi.com The synthesis of 1,2-cis glycosides, which includes α-D-galactofuranosides, is particularly difficult due to the lack of a participating group at the C-2 position that can direct the stereochemical outcome.
To address this, various strategies have been developed. One approach involves the use of conformationally restricted donors, such as 3,5-O-di-tert-butylsilylene protected arabinofuranoside donors, which have inspired similar strategies for galactofuranosides to favor the formation of 1,2-cis linkages. conicet.gov.ar The choice of solvent, protecting groups on the donor and acceptor, and the activation system all play crucial roles in determining the stereoselectivity of the glycosylation reaction. mdpi.com For instance, the use of a picoloyl protecting group can facilitate 1,2-cis selective glycosylation through hydrogen bond-mediated aglycon delivery. universiteitleiden.nl
For the synthesis of 1,2-trans linkages (β-D-galactofuranosides), neighboring group participation from an acyl group at C-2 is a classic and effective strategy. mdpi.com Glycosylation using a galactofuranosyl iodide donor in the absence of a promoter has been shown to yield β-D-galactofuranosides with high stereoselectivity. acs.org
Synthesis of Defined Oligosaccharide Fragments and Mimetics
The synthesis of well-defined oligosaccharide fragments of natural products containing α-D-Galf is essential for biological studies and for use as standards in biochemical assays. researchgate.net For example, synthetic fragments of varianose, a polysaccharide from the fungus Penicillium varians containing both α- and β-D-Galf units, are valuable for characterizing α-galactofuranosyltransferases. researchgate.net
A convergent approach, where pre-assembled oligosaccharide blocks are coupled, is often employed for the synthesis of larger, complex structures. beilstein-journals.org The glycosylaldonolactone approach has been successfully used to synthesize α-D-Glcp-(1→2)-D-Gal, a disaccharide fragment of varianose. researchgate.net This method has also been applied to the synthesis of α-D-Galf-(1→2)-D-galactitol, a derivative isolated from glycoproteins of Bacteroides cellulosolvens. researchgate.net
Furthermore, the development of automated glycan assembly (AGA) has streamlined the synthesis of oligosaccharides by connecting monosaccharide building blocks on a solid support in an iterative fashion, allowing for precise control over the sequence and length of the polysaccharide chain. beilstein-journals.org
Chemoenzymatic and Enzymatic Approaches for α-D-Galactofuranose Synthesis
Chemoenzymatic and purely enzymatic methods offer attractive alternatives to purely chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. beilstein-journals.org These strategies leverage the specificity of enzymes to construct complex carbohydrate structures.
One notable example is the use of an α-L-arabinofuranosidase from Glycoside Hydrolase family 51 for the synthesis of β-D-galactofuranosides. nih.gov This enzyme was shown to catalyze the transglycosylation of benzyl α-D-xylopyranoside with p-nitrophenyl-β-D-galactofuranoside, yielding the disaccharide with high regioselectivity and in good yield. nih.gov Researchers have also explored the use of an α-L-arabinofuranosidase (AbfD3) to prepare novel diglycosides composed of D-hexofuranosyl entities, including those with galactofuranose. researchgate.net
The enzymatic synthesis of UDP-Galf, the crucial donor for galactofuranose incorporation, has also been achieved. The rfbDKPO1 gene product from Klebsiella pneumoniae serotype O1, a UDP-galactopyranose mutase, has been used to synthesize milligram quantities of UDP-Galf from UDP-Galp. canada.ca This enzymatic approach allows for the production of this key intermediate for further biochemical studies. canada.ca
While the focus has often been on β-D-galactofuranosides due to the availability of certain enzymes, the development of specific galactofuranosyltransferases and other enzymes capable of forming α-linkages remains an active area of research.
Advanced Structural Elucidation Techniques for D-Galactofuranose Glycans
Mass spectrometry (MS) is a powerful tool for glycan analysis due to its high sensitivity. oup.comresearchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI)-time of flight (TOF) are commonly used. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to elucidate the sequence and branching patterns of oligosaccharides. researchgate.net Gas chromatography-mass spectrometry (GC-MS) of partially methylated alditol acetates is a classic and reliable method for determining glycosidic linkage positions. oup.comresearchgate.net More recently, the coupling of infrared ion spectroscopy with mass spectrometry (MS-IR) has been shown to effectively differentiate between pyranose and furanose isomers of galactose, as well as their anomers, which is a significant challenge for traditional MS methods. nih.govacs.org
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable technique for the detailed structural analysis of carbohydrates. mdpi.comacs.org One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the anomeric configuration (α or β), the ring conformation, linkage sites, and the sequence of monosaccharides in a glycan. nih.govresearchgate.net For example, ¹H-¹³C HSQC spectra can be used to identify the specific carbon and proton signals corresponding to the galactofuranose residue within a larger molecule like UDP-Galf. nih.govresearchgate.net While powerful, NMR typically requires larger sample quantities compared to MS. researchgate.netmdpi.com
Other techniques such as capillary electrophoresis and high-performance liquid chromatography (HPLC) are valuable for the separation and purification of glycan isomers prior to structural analysis. researchgate.netacs.org The combination of these advanced methodologies provides a comprehensive picture of the intricate structures of D-galactofuranose glycans.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of carbohydrates, including α-D-galactofuranose. It provides critical information on the stereochemistry of the anomeric carbon, the sequence of monosaccharides, the positions of glycosidic linkages, and the conformation of the furanose ring.
Due to its inherent flexibility, the galactofuranose ring presents a significant analytical challenge compared to the more rigid pyranose form. nih.gov ¹H and ¹³C NMR are primary tools for this analysis. For instance, the anomeric proton (H-1) of an α-D-galactofuranose residue typically appears as a doublet in the ¹H NMR spectrum with a J-coupling constant (J₁,₂) of approximately 4.5-4.6 Hz, which is indicative of the α-configuration. d-nb.infobeilstein-journals.org The chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum, often found around 98.4-98.6 ppm, further confirms this assignment. d-nb.infobeilstein-journals.org
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning all proton and carbon signals within the spin system. beilstein-journals.orgresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining through-space proximities between protons, which helps to establish glycosidic linkages and provides insights into the three-dimensional structure and conformation of oligosaccharides containing Galf. researchgate.netnih.gov For example, NOESY can identify correlations between the anomeric proton of a Galf residue and a proton on the adjacent sugar, thereby defining the linkage point. researchgate.net
Computational methods are often used in conjunction with NMR data to refine conformational models. nih.govnih.gov By comparing experimental NMR parameters, such as coupling constants and NOEs, with those calculated for different theoretical conformations, researchers can determine the most probable solution-state structure of galactofuranose-containing molecules. nih.govresearchgate.net Studies have shown that the conformation of the furanoside ring can be influenced by the structure of its aglycon and the presence of substituents, such as sulfates or lactic acid residues. nih.govfrontiersin.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for 1,6-anhydro-α-D-galactofuranose in D₂O. beilstein-journals.org
| Proton/Carbon | ¹H Chemical Shift (ppm) | J-Coupling (Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-1 / C-1 | 5.31 (d) | J₁,₂ = 4.6 | 98.6 |
| H-2 / C-2 | 4.26–4.23 (m) | - | 80.9 |
| H-3 / C-3 | 4.26–4.23 (m) | - | 75.4 |
| H-4 / C-4 | 4.19 (broad d) | J = 4.2 | 85.2 |
| H-5 / C-5 | 4.08–3.99 (m) | - | 62.7 |
| H-6 / C-6 | 4.08–3.99 (m) | - | 65.6 |
| H-6' | 3.55 (apparent t) | J = 10.4 | - |
Note: Data acquired on a 500 MHz spectrometer. Assignments were assisted by 2D experiments.
Mass Spectrometry (MS) in Glycan Profiling
Mass spectrometry is a powerful tool for the analysis of glycans, providing information on molecular weight, composition, and sequence. When applied to glycans containing α-D-galactofuranose, MS techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are invaluable for profiling and structural elucidation.
A key challenge in glycan analysis is the differentiation of isomers, such as the pyranose and furanose forms of galactose, which have identical masses. nih.govacs.org Recent advancements combining MS with infrared ion spectroscopy (MS-IR) have shown promise in distinguishing between these ring isomers. nih.govnih.govnih.gov This technique analyzes the vibrational fingerprints of mass-selected ions, which can be diagnostic for the ring size and anomeric configuration. nih.govacs.org For example, studies have demonstrated that the IR fingerprints of monosaccharide fragments generated under collision-induced dissociation (CID) conditions can retain the ring-size memory of the parent galactose unit. nih.govresearchgate.net
In tandem mass spectrometry (MS/MS), precursor ions of glycans are fragmented, and the resulting product ions provide sequence and linkage information. The fragmentation patterns of galactofuranose-containing oligosaccharides can be complex, but they yield characteristic ions that help to identify the presence of Galf and its position in the glycan chain. researchgate.netoup.com Analysis of these fragment ions allows for the determination of the monosaccharide sequence and the location of glycosidic bonds. oup.com This approach has been successfully used to characterize O-linked oligosaccharides from the cell wall of Aspergillus fumigatus, revealing novel structures containing chains of β-linked Galf residues. oup.com
The combination of MS/MS with other techniques, such as gas chromatography (GC-MS) of partially methylated alditol acetates, provides comprehensive structural data, including the precise linkage positions between monosaccharide units. researchgate.net
Table 2: Application of Mass Spectrometry Techniques for Galactofuranose Analysis.
| Technique | Application | Key Findings |
|---|---|---|
| MS/MS-IR | Differentiating galactopyranose and galactofuranose isomers. | Demonstrates that fragment ions retain ring-size memory upon CID, enabling identification of Galf in oligosaccharides. nih.govresearchgate.net |
| ESI-QTOF-MS | Sequencing of oligosaccharides. | Used in combination with NMR and methylation analysis to determine the primary structures of Galf-containing O-linked glycans. oup.com |
| GC-MS | Linkage analysis. | Analysis of partially methylated alditol acetates reveals the specific carbon atoms involved in glycosidic bonds. researchgate.net |
| MS-IR | Characterizing monosaccharide isomers. | Different adducts (e.g., ammonium (B1175870) vs. lithium) can be used to reveal distinct structural information, such as ring size and stereochemistry. nih.govacs.orgnih.gov |
X-ray Crystallography and Cryo-Electron Microscopy of Galf-Related Enzymes (e.g., UGM, GalfTs)
Understanding the three-dimensional structures of enzymes involved in α-D-galactofuranose metabolism is crucial for designing specific inhibitors. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are the primary methods used to determine high-resolution structures of these proteins.
UDP-galactopyranose mutase (UGM) is a key flavoenzyme that catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, the precursor for Galf incorporation. nih.gov X-ray crystal structures of UGM from various pathogenic organisms, including Aspergillus fumigatus and Mycobacterium tuberculosis, have provided significant insights into its catalytic mechanism. nih.govrcsb.org These structures have revealed that the enzyme undergoes profound conformational changes upon substrate binding, creating a closed active site. nih.gov Crystallographic studies have captured the enzyme in various states, including bound to its substrate (UDP-galactopyranose), product (UDP-galactofuranose), and even a covalent intermediate where the galactose moiety is linked to the FAD cofactor. rcsb.orgacs.org This structural information is vital for understanding substrate recognition and the catalytic steps, thereby aiding in the design of potent and specific inhibitors. nih.gov For example, the structure of A. fumigatus UGM showed it forms a tetramer, a quaternary structure not previously seen in bacterial UGMs, which has implications for its function and inhibition. nih.gov
Galactofuranosyltransferases (GalfTs) are the enzymes responsible for transferring Galf from UDP-Galf to acceptor molecules. Structural information on these enzymes is also critical. While crystallographic data on GalfTs has been more challenging to obtain, techniques like cryo-EM are emerging as powerful alternatives, especially for large or flexible protein complexes. nih.govcrelux.com Cryo-EM allows for the determination of macromolecular structures in their near-native states, complementing the information obtained from X-ray crystallography. crelux.comthermofisher.com The combination of high-resolution structural data from these methods with computational predictions, such as those from AlphaFold2, provides a comprehensive view of the enzyme architecture, which can guide functional studies and drug discovery efforts. nih.gov
Table 3: Selected X-ray Crystallography Data for UDP-galactopyranose Mutase (UGM).
| Organism | PDB ID | Resolution (Å) | Key Structural Insights |
|---|---|---|---|
| Mycobacterium tuberculosis | 3INR | 2.30 | Structure of the substrate-bound enzyme in the oxidized form, poised for covalent catalysis by flavin. rcsb.org |
| Aspergillus fumigatus | - | - | Reveals unique secondary and tertiary structural elements important for substrate recognition and an unprecedented tetrameric oligomerization. nih.gov |
| Deinococcus radiodurans | - | 2.36 | Preliminary crystallographic analysis providing a model for further structural studies. iaea.org |
| Aspergillus fumigatus (H63A mutant) | - | 2.3 | Capture of a covalent intermediate with galactose linked to the FAD cofactor. acs.org |
Surface-Enhanced Raman Scattering (SERS) for Glycan Detection
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. This technique is emerging as a valuable tool for the detection and analysis of glycans, including those containing α-D-galactofuranose. mdpi.comnih.govresearchgate.net
One of the key advantages of SERS for glycan analysis is its insensitivity to water, which is the primary component of biological samples. spectroscopyonline.com This allows for the direct analysis of glycans in their native aqueous environment. SERS provides a molecular "fingerprint" based on the vibrational modes of the molecule, which can be used to distinguish between structurally similar isomers that are challenging to differentiate by other means. spectroscopyonline.com
Recent studies have demonstrated the potential of SERS, combined with machine learning algorithms like principal component analysis (PCA) and logistic regression, to selectively detect and identify glycans containing Galf residues. mdpi.comnih.govresearchgate.net By analyzing the SERS spectra of various synthetic oligosaccharides, researchers have been able to develop mathematical models that can reliably identify the presence of Galf within a glycan structure. mdpi.comnih.gov This capability is significant because Galf is a biomarker for certain fungal and bacterial infections. mdpi.comnih.gov The high sensitivity of SERS makes it a promising platform for developing diagnostic tests for such infections. mdpi.comresearchgate.net
Furthermore, SERS can be used for imaging applications, allowing for the mapping of glycans on cell surfaces. acs.orgnih.govrsc.org By using SERS probes, it is possible to visualize the distribution of specific glycans on living cells, providing insights into the role of these molecules in cellular processes and disease states like cancer. acs.orgnih.gov
Computational Chemistry and Molecular Dynamics Simulations of Galactofuranose Conformational Preferences
The inherent flexibility of the five-membered furanose ring makes its conformational analysis particularly complex. researchgate.netrsc.org Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for investigating the conformational landscape of α-D-galactofuranose and its derivatives. nih.govnih.govresearchgate.netrsc.org
These computational approaches allow for the exploration of the potential energy surface of the molecule to identify low-energy, stable conformations. researchgate.net Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different ring puckers (e.g., twist and envelope forms). nih.govnih.gov Studies combining computational analysis with experimental data, such as gas-phase vibrational spectroscopy or NMR, have been successful in narrowing down the conformational possibilities. researchgate.netrsc.org For instance, a thorough computational study identified that methyl α-D-galactofuranoside preferentially adopts E₂/¹E conformations. rsc.org
MD simulations provide a dynamic view of the conformational behavior of galactofuranose over time. These simulations can model the interactions of the sugar with its environment, such as solvent molecules or the active site of an enzyme. nih.gov For example, MD simulations have been used to study the binding of UDP-Galf to UDP-galactopyranose mutase, providing insights into the specific interactions that stabilize the ligand in the active site. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive part of the system with high-level quantum mechanics and the rest with classical mechanics, have been employed to study the entire reaction pathway of the UGM-catalyzed conversion of galactopyranose to galactofuranose, detailing the energy barriers for each step. plos.org
These computational investigations are crucial for understanding the structure-function relationships of galactofuranose-containing molecules and their interactions with proteins, which is essential for drug design and the development of biological tools. nih.govfrontiersin.org
Table 4: Computationally Determined Conformational Preferences of Galactofuranosides.
| Compound | Method | Predicted Low-Energy Conformations |
|---|---|---|
| Methyl α-D-galactofuranoside | Molecular Dynamics, DFT, Vibrational Spectroscopy | E₂/¹E rsc.org |
| Methyl α-D-galactofuranoside (in aqueous solution) | DFT (COSMO solvation model) | ²E (agrees with NMR data) researchgate.net |
| Propyl-galactofuranoside | DFT (B3LYP, PBE0, B2PLYP), RI-MP2 | O4-exo and C2-exo nih.govfrontiersin.org |
| Non-sulfated galactofuranoside | Hartree-Fock, NMR | C3-exo (major), O4-exo (minor) nih.govfrontiersin.org |
Research Applications and Future Directions in α D Galactofuranose Studies
Development of Antimicrobial Strategies Targeting D-Galactofuranose Biosynthesis
The biosynthesis of D-galactofuranose (Galf) is a critical pathway for the viability and virulence of many pathogenic microorganisms, including bacteria, fungi, and protozoa. nih.govresearchgate.netscispace.com Since this pathway is absent in humans, it represents an attractive target for the development of selective antimicrobial therapies. rsc.orgasm.org
The enzymes UDP-galactopyranose mutase (UGM) and galactofuranosyltransferases (GalfTs) are central to the galactofuranose biosynthesis pathway and are therefore prime targets for inhibitor design. researchgate.netnih.gov
UDP-galactopyranose mutase (UGM) Inhibitors: UGM catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), the activated sugar donor for galactofuranosylation. scispace.comnih.gov The essentiality of UGM for the viability of pathogens like Mycobacterium tuberculosis makes it a compelling therapeutic target. nih.govacs.org
Researchers have explored various strategies to inhibit UGM:
Substrate Analogues: Synthetic analogues of UDP-Galf, such as those modified at the C-5 and C-6 positions, have been developed. nih.gov For instance, UDP-6F-α-D-Galf and UDP-5-deoxy-α-D-Galf have demonstrated inhibitory effects on galactan synthesis. nih.gov Pyrrolidine analogues of galactofuranose have also been investigated as potential UGM inhibitors. nih.gov
Non-Substrate Analogues: Focused libraries of synthetic compounds have yielded potent UGM inhibitors. Aminothiazole-based compounds, for example, have been identified as effective inhibitors of UGM from Klebsiella pneumoniae and Mycobacterium tuberculosis, and they also inhibit the growth of M. smegmatis. acs.org More recently, indole-thiazole based inhibitors have been designed and evaluated. researchgate.net
In Situ Screening: High-throughput screening methods, such as combinatorial in situ screening, have been developed to identify novel UGM inhibitors. rsc.org This approach has led to the discovery of enamide structures as a new class of UGM inhibitors. rsc.org
Flavopiridol: This kinase inhibitor was identified as a non-competitive inhibitor of A. fumigatus UGM through a thermal shift assay. nih.gov Docking studies suggest it binds within the active site of the enzyme. nih.gov
Galactofuranosyltransferase (GalfT) Inhibitors: GalfTs are responsible for transferring the Galf residue from UDP-Galf to acceptor molecules, leading to the formation of galactan polymers. nih.govrsc.org In Mycobacterium tuberculosis, the bifunctional enzyme GlfT2 is essential for the elongation of the galactan chain. rsc.orgnih.gov
Inhibitor design for GalfTs has included:
Transition-State Analogues: A series of sulfonium (B1226848) ion compounds have been designed as analogues of the donor substrate, UDP-Galf, to mimic the oxocarbenium ion-like transition state of the enzymatic reaction. rsc.org Some of these compounds showed weak inhibitory activity against GlfT2. rsc.org
Substrate Mimics: D-fructofuranosyl and D-tagatofuranosyl sulfones have been synthesized and evaluated as potential inhibitors of GlfT2. beilstein-journals.org
Molecular Docking and QSAR Studies: Computational approaches are being used to identify potential inhibitors. nih.govresearchgate.net Molecular docking studies of synthesized compounds against GlfT2 have shown promising binding energies, paving the way for computer-aided drug design. nih.govresearchgate.net
Thiodisaccharide Glycomimetics: Methyl β-D-galactofuranosyl-(1 → 5)-thiofuranosides, which mimic the natural β-D-Galf-(1 → 5)-D-Galf motif, have been synthesized and shown to be competitive inhibitors of β-D-galactofuranosidase from Penicillium fellutanum. rsc.org
Table of Enzyme Inhibitors and their Targets
| Inhibitor Class/Compound | Target Enzyme | Organism(s) of Interest | Key Findings |
|---|---|---|---|
| UDP-Galf analogues (modified at C-5/C-6) | UGM, GlfT1, GlfT2 | Mycobacterium tuberculosis | Inhibit galactan assembly by forming "dead-end" intermediates. nih.gov |
| Aminothiazoles | UGM | Klebsiella pneumoniae, Mycobacterium tuberculosis | Block UGM activity and inhibit mycobacterial growth. acs.org |
| Enamides | UGM | Mycobacterium tuberculosis | Identified through in situ screening as a new class of UGM inhibitors. rsc.org |
| Flavopiridol | UGM | Aspergillus fumigatus | Non-competitive inhibitor identified from a kinase inhibitor library. nih.gov |
| Sulfonium ions | GlfT2 | Mycobacterium tuberculosis | Designed as transition-state analogues, showing weak inhibition. rsc.org |
The entire galactofuranose biosynthetic pathway is a promising avenue for the development of new chemotherapeutic agents. nih.govscispace.com The essentiality of galactan for the viability of organisms like Mycobacterium tuberculosis and its role in the virulence of fungi such as Aspergillus fumigatus underscore its potential as a drug target. asm.orgnih.gov
Key aspects of this exploration include:
Broad-Spectrum Potential: Galf is present in a wide range of pathogens, including bacteria, fungi, and protozoan parasites like Leishmania and Trypanosoma cruzi. rsc.orgnih.govresearchgate.net Therefore, inhibitors of this pathway could potentially have broad-spectrum antimicrobial activity. pnas.org
Combination Therapy: Targeting the galactofuranose pathway could be used in conjunction with existing antifungal drugs. The increased susceptibility of the glfA deletion mutant to other agents suggests that UGM inhibitors could serve as adjunct therapeutics. asm.org
Design and Evaluation of Enzyme Inhibitors (e.g., UGM, GalfTs)
Deciphering Host-Pathogen Interactions through D-Galactofuranose Glycans
D-galactofuranose-containing glycans on the surface of pathogens play a crucial role in their interaction with the host immune system. researchgate.netscispace.comnih.gov Understanding these interactions is key to developing strategies to combat infections.
Immune Recognition: The mammalian immune system can recognize pathogen-specific glycans that are not found in the host. nih.gov Galactofuranose serves as a "non-self" molecular pattern that can be detected by host lectin receptors. nih.gov
Lectin Binding: Human intelectin-1 has shown specificity for furanose residues, including β-galactofuranose. nih.gov This recognition is a primary means by which the host can detect invading microbes.
Evasion of Immune Response: In some cases, Galf moieties may help pathogens evade the host immune system. For instance, the removal of Galf from the surface of Aspergillus can expose underlying mannan (B1593421) structures, leading to increased adhesion to respiratory epithelial cells. oup.com
Virulence Factor: In the fungal pathogen Aspergillus fumigatus, galactomannan (B225805), a major cell wall component containing Galf, is considered a virulence factor. nih.gov The absence of galactofuranose in an A. fumigatus mutant leads to attenuated virulence. asm.org Similarly, in the bacterial endosymbiont Burkholderia rhizoxinica, a unique galactofuranose-containing lipopolysaccharide is essential for its intracellular survival within its fungal host. researchgate.net
Modulation during Infection: The levels of Galf-containing glycans can be modulated throughout the life cycle of parasites like Leishmania spp. and T. cruzi, indicating their importance in pathogenesis and mediating host-pathogen interactions. scispace.com
Advancements in Diagnostic Tool Development Utilizing Galactofuranose Antigens
The antigenic nature of galactofuranose and its absence in humans make it an excellent biomarker for the diagnosis of microbial infections, particularly fungal diseases. tandfonline.comnih.gov
Glycans containing D-galactofuranose are highly immunogenic and can elicit a strong antibody response in the host. nih.govnih.gov
Antigenic Epitope: D-Galf acts as the primary antigenic epitope in the glycoconjugates of several pathogenic fungi. nih.govtandfonline.com
Antibody Detection: The presence of Galf-containing antigens, such as galactomannan (GM), in the blood is a key indicator of invasive aspergillosis. nih.gov The commercial Platelia Aspergillus EIA test utilizes the monoclonal antibody EB-A2, which recognizes branched β-1,5-linked galactofuranose side chains of GM. oup.com
Cross-Reactivity: Cross-reactivity of antibodies has been observed. The MEST-1 monoclonal antibody recognizes β-linked Galf on the fungus P. brasiliensis as well as on protozoan parasites like Leishmania major and T. cruzi. oup.com
Human Antibody Response: Studies have shown the presence of anti-Galf antibodies in human sera, supporting the potential for serodiagnostic tools based on detecting the host's immune response to this carbohydrate. amazonaws.com
The unique structure of galactofuranose is being leveraged to design more sensitive and specific diagnostic assays. tandfonline.com
Synthetic Antigens: Chemically synthesized oligosaccharides containing Galf can be used to create artificial carbohydrate-based antigens. nih.govtandfonline.com These synthetic antigens can help to precisely define the structure of the epitopes recognized by diagnostic antibodies.
Improved Assays:
Lateral Flow Assays: A lateral flow dipstick assay using a novel galactofuranose-specific monoclonal antibody (mAb476) has been developed for the rapid detection of Aspergillus antigens in urine. oup.com This offers a non-invasive alternative to blood or bronchoalveolar lavage sampling.
Gold Nanoparticles (GNPs): Functionalizing GNPs with galactofuranose allows for the multivalent presentation of the carbohydrate, which can overcome the low affinity of single glycan-antibody interactions. amazonaws.com GNP-based ELISAs are a promising platform for high-throughput serodiagnosis. amazonaws.com
Surface-Enhanced Raman Scattering (SERS): SERS, combined with machine learning methods, is being explored to distinguish between different glycan chains. mdpi.com This technique has shown promise in reliably identifying Galf residues within synthetic oligosaccharides that mimic fungal and bacterial glycans. mdpi.com
Overcoming Interference: A challenge in diagnostic assays is the potential for host proteins, like intelectin-1, to bind to galactofuranose antigens and mask them from detection by antibodies. Methods are being developed to pretreat biological samples to inhibit this binding and improve the sensitivity of the assays. google.com
Table of Mentioned Compounds
| Compound Name |
|---|
| α-D-galactofuranose |
| D-galactofuranose |
| UDP-galactopyranose |
| UDP-galactofuranose |
| UDP-6F-α-D-Galf |
| UDP-5-deoxy-α-D-Galf |
| Aminothiazoles |
| Enamides |
| Flavopiridol |
| Sulfonium ions |
| D-fructofuranosyl sulfones |
| D-tagatofuranosyl sulfones |
| Methyl β-D-galactofuranosyl-(1 → 5)-thiofuranosides |
| Galactomannan |
| Lipopolysaccharide |
| 4-nitrophenyl-beta-D-galactofuranoside |
| 4-aminophenyl-1-thio-beta-D-galactofuranoside |
| d-galactono-1, 4-lactone |
| Itraconazole |
| Voriconazole (B182144) |
| Posaconazole |
| Amphotericin B |
| Caspofungin |
| Chitin (B13524) |
Immunogenic Properties of D-Galactofuranose-Containing Glycans
Exploitation in Synthetic Biology for Engineering Complex Carbohydrate Pathways
The unique presence of α-D-galactofuranose (α-D-Galf) in the cell walls of numerous pathogens—and its absence in mammals—makes its biosynthetic machinery a prime candidate for exploitation in synthetic biology. core.ac.uknih.govresearchgate.netuba.ar Researchers are harnessing the enzymes responsible for producing and transferring α-D-Galf to engineer novel glycosylation pathways in host organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli. evitachem.comacs.orgdntb.gov.ua The primary goal of this engineering is the production of complex, high-value carbohydrates and glycoconjugates, which can be used for developing vaccines, diagnostics, and therapeutics. evitachem.comwikipedia.org
Synthetic biology approaches typically involve introducing heterologous genes that encode the enzymes required for α-D-Galf biosynthesis into a production host. acs.org A central enzyme in this process is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) into UDP-α-D-galactofuranose (UDP-Galf), the activated sugar donor required for galactofuranosylation. nih.govmdpi.comacs.org Once UDP-Galf is synthesized in the engineered host, specific galactofuranosyltransferases (GalfTs) can be introduced to attach the Galf residue to desired acceptor molecules, creating novel polysaccharides or glycoproteins. core.ac.ukevitachem.com
Engineering these pathways presents challenges, as nucleotide sugar metabolism is a complex and tightly regulated network. acs.orgresearchgate.net However, successful engineering efforts have demonstrated the feasibility of producing specific UDP-sugars through de novo pathways, which interconvert existing UDP-sugars, or through salvage pathways that activate free sugars. acs.org By expressing enzymes from the Galf biosynthetic pathway, scientists can create microbial cell factories capable of synthesizing complex glycans that were previously difficult to obtain. acs.orgwikipedia.org This opens avenues for studying the roles of these glycans in pathogenicity and for producing antigens for vaccine development. rsc.org
Table 1: Key Enzymes in Engineered Galactofuranose Pathways
| Enzyme | Abbreviation | Function | Source Organism (Example) |
| UDP-galactopyranose mutase | UGM (or Glf) | Catalyzes the ring contraction of UDP-Galp to form UDP-Galf. nih.gov | Mycobacterium tuberculosis, Trypanosoma cruzi core.ac.ukplos.org |
| Galactofuranosyltransferase | GalfT (e.g., GlfT1, GlfT2, GfsA) | Transfers Galf from UDP-Galf to an acceptor molecule. core.ac.uknih.gov | Mycobacterium tuberculosis, Aspergillus fumigatus core.ac.uknih.gov |
| UDP-glucose 4'-epimerase | GalE | Interconverts UDP-glucose and UDP-Galp, providing the precursor for UGM. nih.govoup.complos.org | Aspergillus nidulans, Trypanosoma cruzi nih.govplos.org |
Elucidation of Novel Metabolic Pathways and Uncharacterized Enzymes in Galactofuranose Metabolism
Research has revealed that the biosynthesis of furanose sugars can be more diverse than previously thought. For instance, the discovery of a GDP-L-galactose mutase, MtdL, in the biosynthetic pathway of the antibiotic A201A, highlights a novel enzyme that generates GDP-α-L-galactofuranose. Although this enzyme produces the L-isomer, its existence suggests that other, as-yet-undiscovered, mutases and metabolic routes for furanose synthesis may exist in nature.
Furthermore, many organisms contain putative enzymes within their genomes that are annotated as glycosyltransferases or hydrolases but have not been biochemically characterized. mdpi.com In Leishmania major, four putative GalfTs have been cloned and expressed, but their specific interactions and roles in vivo are still under investigation. mdpi.com Similarly, the enzymes responsible for transporting UDP-Galf from the cytosol into the Golgi apparatus, where glycosylation occurs, are critical components of the pathway that are being actively studied. oup.comresearchgate.net The elucidation of these uncharacterized enzymes and novel pathways is a key frontier in Galf research. It promises to uncover new targets for antimicrobial drugs and provide a deeper understanding of the biological roles of this unusual sugar. mdpi.comrsc.org
Table 2: Characterized and Uncharacterized Enzymes in Galactofuranose Metabolism
| Enzyme Class | Function | Status of Characterization | Key Research Findings |
| UDP-galactopyranose mutase (UGM) | Isomerization of UDP-Galp to UDP-Galf. nih.gov | Well-characterized | Flavoenzyme that proceeds via a non-redox mechanism; essential for Galf biosynthesis in pathogens. nih.govplos.org |
| Galactofuranosyltransferases (GalfTs) | Transfer of Galf to glycoconjugates. core.ac.uk | Partially characterized | Multiple GalfTs often exist in a single organism (e.g., GlfT1 and GlfT2 in M. tuberculosis), with some remaining functionally unassigned. core.ac.ukmdpi.com |
| Galactofuranosidases (Galf-ases) | Hydrolysis of Galf residues from glycans. mdpi.com | Partially characterized | Both exo- and endo-acting enzymes have been identified, but their overall metabolic contribution is unclear. mdpi.com |
| GDP-L-galactose mutase (MtdL) | Isomerization of GDP-L-Galp to GDP-L-Galf. | Newly discovered | Found in antibiotic biosynthesis; demonstrates alternative chemistry for furanose ring formation, independent of the UGM/FAD mechanism. |
| UDP-sugar Transporters | Translocation of UDP-Galf into the Golgi lumen. oup.comresearchgate.net | Under investigation | Essential for making the activated sugar available for glycosyltransferases; specific transporters are being identified. oup.comresearchgate.net |
Q & A
Q. What are the primary challenges in detecting alpha-D-galactofuranose (α-D-Galf) residues in microbial glycans, and what analytical methods are most effective?
this compound residues are labile under acidic hydrolysis, complicating their detection. Effective methodologies include:
- Nuclear Magnetic Resonance (NMR) : Specifically -NMR to identify the characteristic C-1 signal at ~109 ppm for α-D-Galf .
- Mass Spectrometry (MS) : High-resolution MS with permethylation to stabilize glycan structures and avoid fragmentation of labile residues .
- Enzymatic Assays : Use of α-D-galactofuranosidase to selectively cleave residues, followed by chromatographic quantification .
Q. How can researchers validate the presence of α-D-Galf in glycoconjugates during biosynthesis studies?
Biosynthetic pathways in organisms like E. coli and Cryptococcus neoformans involve UDP-α-D-galactofuranose as a key precursor. Validation methods include:
- Radiolabeling : Incorporation of -galactose into glycans, followed by autoradiography to trace α-D-Galf incorporation .
- Gene Knockout Models : Disruption of glf genes (e.g., glfT1 in mycobacteria) to observe loss of α-D-Galf residues in mutant strains .
Advanced Research Questions
Q. What experimental designs are optimal for studying the role of α-D-Galf in host-pathogen interactions?
Advanced studies require:
- In Vitro Immune Assays : Use of synthetic α-D-Galf-containing glycans to stimulate cytokine production in macrophages (e.g., IL-12, TNF-α) .
- Animal Models : Infection studies in mice with wild-type vs. glf knockout pathogens to compare virulence and immune evasion .
- Structural Mimicry Analysis : Comparative glycan profiling to assess if α-D-Galf mimics host glycans, aiding pathogen immune evasion .
Q. How can contradictions in structural analysis of α-D-Galf-containing glycans be resolved, and what integrative approaches are recommended?
Discrepancies often arise from sample preparation or technique limitations. Solutions include:
Q. What are the mechanistic implications of α-D-Galf derivatives (e.g., 3-O-benzoyl analogs) in anticancer research?
Derivatives like 3-O-benzoyl-1,2:5,6-bis(di-O-isopropylidene)-α-D-galactofuranose act as purine nucleoside analogs. Key methodologies:
- DNA Synthesis Inhibition Assays : Measure incorporation of -thymidine in leukemia cell lines (e.g., Jurkat) to quantify inhibition .
- Apoptosis Pathways : Flow cytometry with Annexin V/PI staining to assess caspase-3 activation in treated vs. control cells .
Data Contradiction and Reproducibility
Q. How should researchers address variability in α-D-Galf quantification across different microbial species?
Variability arises from species-specific glycan complexity. Strategies:
Q. What are the limitations of current transport studies on α-D-Galf in ABC transporters, and how can they be mitigated?
Limitations include low substrate specificity and interference from galactopyranose. Mitigation approaches:
- Competitive Inhibition Assays : Use -labeled α-D-Galf with unlabeled galactopyranose to assess transporter selectivity .
- Cryo-EM Structures : Resolve transporter conformations bound to α-D-Galf to identify binding pocket residues .
Methodological Best Practices
- Ethical Compliance : Secure approvals for animal/human studies, emphasizing biosafety for pathogenic microbes .
- Data Transparency : Publish raw NMR/MS spectra in repositories like MetaboLights for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
